molecular formula C22H24O10 B1254475 Matteuorienin

Matteuorienin

Cat. No.: B1254475
M. Wt: 448.4 g/mol
InChI Key: TYVMPMRKHXXENQ-ZWKZISHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction Matteuorienin is a high-purity chemical reagent supplied strictly for Research Use Only (RUO). This product is not intended for diagnostic or therapeutic procedures in humans or animals . Intended Research Applications Research Use Only (RUO) products like this compound are essential tools in scientific investigations . They are utilized in fundamental biological research, pharmaceutical development for testing drug efficacy and safety in preclinical studies, and in the development of new diagnostic assays . Regulatory and Safety Information This product is labeled "For Research Use Only" to ensure its application remains within laboratory research settings. The use of RUO products in clinical diagnostics can pose significant risks to patient safety and carries legal consequences for manufacturers and laboratories, as these products are not subject to the rigorous validation required for in vitro diagnostic (IVD) devices . Note on Compound Details The specific mechanism of action, structure-activity relationships, and precise research applications for this compound are currently undefined in available scientific literature. Researchers are encouraged to consult primary scientific publications for further information as it becomes available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O10/c1-8-16(26)14-11(25)6-12(9-2-4-10(24)5-3-9)31-21(14)15(17(8)27)22-20(30)19(29)18(28)13(7-23)32-22/h2-5,12-13,18-20,22-24,26-30H,6-7H2,1H3/t12-,13+,18+,19-,20+,22-/m0/s1

InChI Key

TYVMPMRKHXXENQ-ZWKZISHASA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Synonyms

matteuorienin

Origin of Product

United States

Biosynthetic Pathways and Precursors of Matteuorienin

Overview of Flavonoid Biosynthesis in Plants

Flavonoids are a large class of plant natural products characterized by a C15 carbon skeleton arranged as two aromatic rings (A and B) connected by a three-carbon bridge that typically forms a heterocyclic ring (C) nih.govwikipedia.org. The foundational precursors for flavonoid biosynthesis are derived from the shikimate pathway, providing the phenylpropanoid unit, and the acetate (B1210297) pathway, contributing malonyl-CoA units nih.govfrontiersin.org.

General Phenylpropanoid and Polyketide Pathways

The phenylpropanoid pathway initiates with phenylalanine, an amino acid produced via the shikimate pathway. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to trans-cinnamic acid nih.govroyalsocietypublishing.orgfrontiersin.org. Subsequently, cinnamic acid 4-hydroxylase (C4H) introduces a hydroxyl group at the para position of the aromatic ring, yielding 4-coumaric acid royalsocietypublishing.orgmdpi.com. The final step in this segment relevant to flavonoids is the activation of 4-coumaric acid by 4-coumarate:CoA ligase (4CL), forming 4-coumaroyl-CoA royalsocietypublishing.orgfrontiersin.orgnih.govwikipedia.org. This activated ester serves as the 'starter' molecule for the subsequent polyketide chain elongation frontiersin.orgmdpi.com.

Concurrently, the polyketide pathway contributes the building blocks for the flavonoid A-ring in the form of malonyl-CoA nih.govmdpi.comnih.govuniversiteitleiden.nl. Malonyl-CoA is generated from acetyl-CoA through the carboxylation reaction catalyzed by acetyl-CoA carboxylase (ACCase) mdpi.com.

Key Enzymes and Intermediates in Flavonoid Core Synthesis

The pivotal step in the biosynthesis of the flavonoid core structure is catalyzed by chalcone (B49325) synthase (CHS) mdpi.comnih.govmdpi.commdpi.com. CHS, a type III polyketide synthase, facilitates the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA nih.govmdpi.commdpi.commdpi.com. This process results in the formation of a linear tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to produce naringenin (B18129) chalcone frontiersin.orgmdpi.comfrontiersin.org. CHS is widely recognized as a key regulatory enzyme controlling the entry into the flavonoid pathway mdpi.comnih.govmdpi.com.

Following chalcone formation, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone (B1672756) (2S)-naringenin frontiersin.orgnih.govfrontiersin.org. Flavanones like naringenin are central branch-point intermediates, serving as substrates for various enzymes that lead to the diverse classes of flavonoids nih.govwikipedia.orgmdpi.com. For the biosynthesis of flavones, such as the structural class to which Matteuorienin belongs, flavanone synthase (FNS) is involved in introducing a double bond between the C-2 and C-3 positions of the C-ring nih.govwikipedia.orgfrontiersin.org.

The initial stages of flavonoid biosynthesis are summarized in the table below:

StepSubstratesEnzymeProductPathway Contribution
1PhenylalaninePALtrans-Cinnamic acidPhenylpropanoid
2trans-Cinnamic acidC4H4-Coumaric acidPhenylpropanoid
34-Coumaric acid, CoA4CL4-Coumaroyl-CoAPhenylpropanoid
4Acetyl-CoA, Bicarbonate, ATPACCaseMalonyl-CoAPolyketide
54-Coumaroyl-CoA, Malonyl-CoACHSNaringenin chalconeFlavonoid Core
6Naringenin chalconeCHINaringeninFlavonoid Core
7NaringeninFNSApigenin (example)Flavone Branch

Specific Biosynthetic Steps Leading to C-Methylation in this compound

A defining characteristic of this compound is the presence of methyl groups attached directly to carbon atoms, specifically at the C-6 and C-8 positions on the A-ring nih.gov. This C-methylation is a post-modification step occurring after the basic flavonoid skeleton has been formed.

Identification of Methyltransferase Enzymes

The introduction of methyl groups onto carbon atoms in flavonoids is catalyzed by specific C-methyltransferase enzymes. These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor wikipedia.orgguidetopharmacology.org. While the general activity of flavonoid methyltransferases is recognized, the specific enzymes responsible for the regioselective C-methylation at the C-6 and C-8 positions observed in this compound have not been identified in the available literature. Research efforts aimed at elucidating the biosynthesis of this compound would involve the isolation and characterization of methyltransferase enzymes from this compound-producing plants nih.gov. This would typically involve enzyme assays to confirm their activity and substrate specificity, followed by molecular techniques to identify and clone the genes encoding these enzymes.

Proposed Mechanisms for Regioselective C-Methylation

The precise mechanism by which methyltransferases achieve regioselective C-methylation involves the specific interaction between the enzyme's active site and the flavonoid substrate. The enzyme must accurately position the target carbon atom (C-6 or C-8) in proximity to the reactive methyl group of SAM. The mechanism is generally understood to involve an electrophilic attack by the activated methyl group of SAM on the electron-rich carbon atom of the flavonoid A-ring.

A proposed general mechanism for such C-methylation involves:

Binding of both the flavonoid substrate and the cofactor SAM to the methyltransferase active site.

Precise orientation of the substrate to present the target carbon (C-6 or C-8) for methylation.

Transfer of the methyl group from SAM to the carbon atom, likely involving a carbanion intermediate or transition state on the flavonoid ring.

Release of the methylated flavonoid product and S-adenosyl-L-homocysteine (SAH).

The structural biology of these specific C-methyltransferases, including co-crystallization with substrates and inhibitors, would provide detailed insights into the molecular basis for their observed regioselectivity.

Formation of Conjugated Moieties (e.g., 3-hydroxy-3-methylglutaryl (HMG) Groups)

This compound has been reported as a complex flavonoid, and some flavonoids are known to exist as conjugates with various molecules, including acyl groups like 3-hydroxy-3-methylglutaryl (HMG) wikipedia.orguni.lumetabolomicsworkbench.org. While the direct enzymatic steps for the conjugation of HMG groups specifically to this compound are not detailed in the provided search results, the formation of HMG-CoA is a well-established metabolic process. HMG-CoA is synthesized from acetyl-CoA and acetoacetyl-CoA by HMG-CoA synthase wikipedia.org.

If this compound is conjugated with an HMG moiety, this modification would likely be catalyzed by a specific acyltransferase. Such an enzyme would mediate the transfer of the HMG group, potentially from HMG-CoA or another activated form, to a suitable position on the this compound structure, most probably a hydroxyl group. The specificity of this acyltransferase would dictate the exact site of HMG conjugation.

Further investigation is necessary to confirm the presence and structural linkage of HMG groups in this compound and to identify and characterize the specific enzymes responsible for this conjugation in producing organisms.

Investigating Biosynthetic Gene Clusters in Matteuccia orientalis

Research into the specific biosynthetic gene clusters responsible for the production of this compound in Matteuccia orientalis is an area of ongoing scientific interest. The presence of unique structural features in flavonoids from this plant, such as C-methylation at the C-6 and/or C-8 positions and conjugation with an HMG moiety, implies the involvement of specialized enzymes encoded by specific genes within the plant's genome. mdpi.comresearchgate.net While general flavonoid biosynthetic pathways are well-established in many plant species, the precise enzymatic steps and the corresponding gene clusters leading to the formation of this compound in M. orientalis require further detailed investigation. Studies focusing on the transcriptome and genome of Matteuccia orientalis could potentially identify candidate genes encoding enzymes such as chalcone synthases, methyltransferases, and enzymes involved in HMG conjugation that are specific to the biosynthesis of this compound and its derivatives. The complexity and diversity of metabolites in Onocleaceae plants like M. orientalis suggest that further biosynthetic pathway studies would provide valuable insights into the metabolic machinery of these species. mdpi.com

Chemoenzymatic and Biotechnological Approaches to Biosynthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize complex molecules. Biotechnological approaches, such as metabolic engineering and synthetic biology, aim to harness biological systems, like microorganisms or plant cell cultures, for the production of natural compounds. While these methods have been explored for the synthesis of various polyketides and other natural products, including some flavonoids, specific applications for the chemoenzymatic or biotechnological production of this compound have not been prominently detailed in the currently available research. nih.govnih.govnih.gov

The characteristic C-methylation and HMG conjugation in this compound would necessitate the identification and utilization of the specific enzymes responsible for these modifications in any reconstituted biosynthetic system. Chemoenzymatic strategies could potentially involve the enzymatic synthesis of flavonoid precursors followed by chemical modification or vice versa. Biotechnological production might involve introducing the relevant biosynthetic gene clusters or individual enzyme genes from Matteuccia orientalis into a suitable host organism for fermentation or using plant tissue culture techniques. Advances in plant genomics and biotechnology hold potential for future personalized approaches related to plant-derived compounds. nih.gov However, the specific application of these techniques for the efficient and scalable production of this compound remains an area requiring further research and development.

Molecular and Cellular Mechanisms of Action of Matteuorienin and Analogs

Mechanisms Underlying Insulin (B600854) Secretion Modulation

The modulation of insulin secretion is a critical aspect of maintaining glucose homeostasis. Pancreatic beta-cells are responsible for synthesizing and releasing insulin in response to elevated blood glucose levels. Various signaling pathways and cellular targets within these cells are involved in this complex process.

Cellular Targets and Signaling Pathways Involved in Pancreatic Beta-Cell Function

Insulin secretion from pancreatic beta-cells is primarily regulated by glucose entry via glucose transporter 2 (GLUT2). frontiersin.org Intracellular glucose metabolism leads to an increase in the ATP/ADP ratio, which in turn causes the closure of ATP-sensitive potassium (KATP) channels. frontiersin.orgnih.govplos.org This closure results in membrane depolarization and the opening of voltage-sensitive calcium channels, leading to calcium influx. nih.govplos.org The subsequent rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules. nih.govplos.org

Beyond this primary pathway, other signaling cascades and targets influence beta-cell function. Incretin (B1656795) hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP) enhance glucose-dependent insulin secretion by binding to their respective receptors on beta-cells. nih.govnih.gov This binding activates Gαs-coupled pathways, increasing intracellular cAMP levels and activating downstream effectors like Protein Kinase A (PKA) and Epac2, which potentiate insulin release. nih.govnih.gov GLP-1 receptor activation also involves G protein-independent pathways mediated by β-arrestin proteins. nih.gov

Receptor tyrosine kinases (RTKs), such as the insulin receptor (IR) and IGF-1 receptor (IGF-1R), also play roles in beta-cell function and survival. nih.gov Activation of these receptors can stimulate pathways like PI3K/Akt and ERK1/2, influencing insulin secretion, cell growth, and differentiation. nih.govfrontiersin.org The PI3K/Akt pathway, for instance, has been shown to regulate insulin secretion by affecting intracellular Ca2+ levels. nih.gov

Calcium-mediated signaling pathways are central to beta-cell function, including replication and glucose sensing. mdpi.com Calcineurin/NFAT signaling is involved in pancreatic development and beta-cell function. mdpi.com MafA, a transcription factor crucial for mature beta-cell function and insulin gene expression, is also regulated by calcium signaling. mdpi.commdpi.com

Oxidative stress and glucotoxicity, often associated with chronic hyperglycemia, can impair beta-cell function by activating pathways like the JNK pathway, leading to reduced insulin gene expression and potentially apoptosis. mdpi.come-dmj.org CD36, a fatty acid transporter, has also been implicated in linking fatty acid uptake to oxidative stress and ER stress in beta-cells, contributing to dysfunction. e-dmj.org

In Vitro Models for Studying Insulinotropic Effects

In vitro models are extensively used to study the insulinotropic effects of compounds like Matteuorienin and its analogs. These models typically involve isolated pancreatic islets or cultured beta-cell lines.

Isolated pancreatic islets, which are clusters of endocrine cells from the pancreas containing beta-cells, provide a physiologically relevant environment to assess the effects of substances on insulin secretion in response to glucose or other stimuli. Studies using isolated islets allow for the measurement of insulin release into the surrounding medium under controlled conditions. For example, studies characterizing GLP-1 analogs have utilized isolated islets to demonstrate insulinotropic activity comparable to native peptides. nih.gov

Beta-cell lines, such as INS-1E cells, offer a more homogenous population for studying specific molecular mechanisms. These cell lines can be genetically modified to investigate the role of particular genes or signaling pathways. Studies on glucose-stimulated insulin secretion have utilized INS-1E cells to demonstrate the essential role of specific enzymes like NADPH oxidase 4 (NOX4) in this process. nih.gov

These in vitro models allow for detailed investigations into the dose-response relationship of a compound's effect on insulin secretion, the kinetics of insulin release, and the identification of intracellular signaling events.

Role in Glucose-Stimulated Insulin Secretion

Glucose-stimulated insulin secretion (GSIS) is the primary physiological mechanism by which beta-cells respond to rising blood glucose. frontiersin.orgnih.gov This process is characterized by a biphasic insulin release pattern in response to a sustained high glucose stimulus in vitro: a rapid first phase followed by a more prolonged second phase. nih.gov

The initial trigger for GSIS is glucose metabolism within the beta-cell, leading to increased ATP production and closure of KATP channels, membrane depolarization, and Ca2+ influx. frontiersin.orgnih.govplos.org This sequence of events initiates the first phase of insulin secretion, which involves the release of readily releasable insulin granules.

The second phase of GSIS is thought to involve the mobilization and docking of reserve granules, as well as metabolic amplification pathways that are independent of the initial KATP channel closure and Ca2+ influx. nih.gov These amplification pathways can be influenced by various factors, including incretin hormones, fatty acids, and amino acids. nih.gov

Studies investigating GSIS often involve exposing beta-cells or islets to varying glucose concentrations and measuring the resulting insulin output. The ability of a compound to enhance or inhibit this glucose-dependent insulin release is a key indicator of its potential therapeutic value in conditions like diabetes. For instance, impaired GSIS is a hallmark of beta-cell dysfunction in type 2 diabetes. mdpi.com

Aldose Reductase Inhibitory Mechanisms

Aldose reductase (AR), also known as AKR1B1, is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. encyclopedia.pubwikipedia.orgmdpi.comunipi.it Inhibition of AR has been explored as a therapeutic strategy to prevent or ameliorate these complications. wikipedia.orgresearchgate.netnih.gov

Enzyme Kinetics and Inhibition Type

Aldose reductase is an NADPH-dependent enzyme that catalyzes the reduction of various aldehydes, including glucose, to their corresponding alcohols. encyclopedia.pubmdpi.comunipi.itwikipedia.org The catalytic mechanism of AR is a sequential ordered one, where NADPH binds to the enzyme before the aldehyde substrate. encyclopedia.pub

Studies investigating the inhibitory mechanisms of compounds on AR typically involve enzyme kinetics experiments. These experiments determine how an inhibitor affects the enzyme's catalytic rate (Vmax) and its affinity for the substrate (Km). Different types of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed) are characterized by distinct effects on these kinetic parameters.

For example, a study on the natural compound naringenin (B18129) showed it inhibited AR activity in an uncompetitive manner with respect to the substrate. cabidigitallibrary.org This suggests that naringenin binds to the enzyme-substrate complex. Another study on the compound WY 14,643 indicated a pure non-competitive inhibition pattern. nih.gov

Kinetic studies provide valuable information about how an inhibitor interacts with the enzyme and can help elucidate its mechanism of action.

Binding Modes and Interaction with Aldose Reductase Active Site

The active site of aldose reductase is located within its β/α-barrel structure and contains regions crucial for substrate and cofactor binding. encyclopedia.pubwikipedia.org Key residues in the active site include those in the "anion-binding pocket" (e.g., Trp-20, Val-47, Tyr-48, His-110, Trp-111) and a more flexible "specificity pocket" (e.g., Thr-113, Phe-115, Phe-122, Cys-303, Tyr-309). encyclopedia.pub Tyr-48 is identified as the proton donor in the catalytic mechanism, while His-110 plays a role in orienting substrates. wikipedia.orgnih.gov

Aldose reductase inhibitors typically possess a polar moiety that interacts with the anion-binding pocket and a hydrophobic moiety that interacts with the non-polar region of the active site. encyclopedia.pubmdpi.comunipi.it

Molecular docking and simulation studies are powerful tools used to predict the binding modes and interactions of inhibitors with the AR active site at an atomic level. These computational approaches can identify the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and pi-pi interactions between the inhibitor and the enzyme. cabidigitallibrary.orgplos.org

For instance, molecular docking studies of naringenin with AR predicted the formation of hydrogen bonds with residues like Asn160 and Ile260, and pi-pi interactions with Trp20 and His110. cabidigitallibrary.org These predicted interactions provide insights into how the inhibitor anchors itself within the active site and interferes with substrate binding or catalysis.

Understanding the binding modes and interactions of this compound and its analogs with the AR active site is crucial for structure-based drug design and the development of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies for Inhibitory Potency

Structure-Activity Relationship (SAR) studies aim to elucidate how the chemical structure of a molecule relates to its biological activity chem960.comresearchgate.net. This understanding is crucial in identifying key structural features responsible for a compound's effects and can guide the design of molecules with enhanced potency or desired properties chem960.com. While detailed SAR studies specifically focused on all the inhibitory potencies of this compound itself are not extensively described in the available literature, research on related flavonoid compounds isolated from plants in the Onocleaceae family, which includes Matteuccia and Pentarhizidium species, has provided insights into the structural features influencing certain biological activities, particularly alpha-glucosidase inhibition nih.gov.

Studies investigating the alpha-glucosidase inhibitory activity of various C-methylated flavonoids and flavonoid glycosides from Pentarhizidium orientale have revealed differences in potency based on structural variations nih.gov. For instance, specific flavonoid aglycones and glycosides demonstrated more potent inhibitory effects compared to other isolated compounds nih.gov. The inhibitory activity is influenced by the presence and position of substituents, such as hydroxyl and methyl groups, and the glycosylation pattern nih.gov.

Research has shown that certain related compounds exhibit significant alpha-glucosidase inhibitory activity. A study evaluating compounds from Pentarhizidium orientale found that farrerol, matteucin, matteucinol, methoxymatteucin, cyrtominetin, and 3′-hydroxymatteucinol showed notable inhibitory activity against alpha-glucosidase, with lower IC50 values compared to the positive control acarbose (B1664774) nih.gov.

CompoundIC50 (µM) nih.gov
Farrerol12.4
Matteucin34.5
Matteucinol36.2
Methoxymatteucin38.4
Cyrtominetin60.1
3′-hydroxymatteucinol69.7
Acarbose (Control)172.3

This data suggests that the specific flavonoid structure, including the hydroxylation and methylation patterns, plays a role in their ability to inhibit alpha-glucosidase nih.gov. While these findings pertain to related compounds, they provide a basis for understanding potential SAR trends within this class of natural products from Onocleaceae plants.

Modulation of Carbohydrate Metabolism Pathways

Carbohydrate metabolism involves a complex network of biochemical pathways that regulate the synthesis, breakdown, and interconversion of carbohydrates, playing a central role in energy homeostasis ctdbase.org. Dysregulation of these pathways is implicated in metabolic diseases like diabetes mellitus sigmaaldrich.comctdbase.org. Natural compounds, including flavonoids, have been investigated for their potential to modulate various aspects of carbohydrate metabolism nih.govsigmaaldrich.com.

Effects on Glycolysis and Gluconeogenesis Regulation

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP ctdbase.org. Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys, and is crucial for maintaining blood glucose levels during fasting nih.gov. These two pathways are reciprocally regulated uni.lu. Flavonoids have been reported to influence enzymes involved in glycolysis and gluconeogenesis nih.govsigmaaldrich.comlipidmaps.org. For example, some flavonoids can interfere with glycolytic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis nih.gov. Certain plant extracts containing flavonoids have been shown to decrease both glycolysis and gluconeogenesis lipidmaps.org. Rutin, another flavonoid, has been reported to inhibit tissue gluconeogenesis nih.gov. Fisetin (B1672732) is also noted for inhibiting gluconeogenesis by affecting mitochondrial pyruvate transport and the cytosolic NADH/NAD redox state nih.gov. While flavonoids in general show these effects, specific research detailing this compound's direct impact on the regulation of glycolysis or gluconeogenesis enzymes or pathways is not explicitly available in the provided search results.

Alpha-Glucosidase Inhibitory Activity of Related Compounds

Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides, such as glucose nih.govasm.orgnih.gov. Inhibiting these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing the postprandial increase in blood glucose levels nih.govasm.orgnih.gov. This mechanism is a therapeutic target for managing type 2 diabetes nih.govnih.gov.

Several compounds isolated from Matteuccia and Pentarhizidium species, which are related to this compound, have demonstrated alpha-glucosidase inhibitory activity uni.lunih.gov. As highlighted in the SAR section (4.2.3), compounds such as farrerol, matteucin, matteucinol, methoxymatteucin, cyrtominetin, and 3′-hydroxymatteucinol have shown potent inhibitory effects on alpha-glucosidase activity in vitro nih.gov.

CompoundIC50 (µM) nih.gov
Farrerol12.4
Matteucin34.5
Matteucinol36.2
Methoxymatteucin38.4
Cyrtominetin60.1
3′-hydroxymatteucinol69.7
Acarbose (Control)172.3

These findings indicate that related flavonoids from the same plant family as this compound possess significant alpha-glucosidase inhibitory potential, suggesting a plausible mechanism by which extracts from these plants could exert antidiabetic effects by modulating carbohydrate digestion nih.gov.

Broader Molecular Interactions within Cellular Systems

Beyond specific enzymatic pathways, chemical compounds can interact with a variety of molecular targets within cellular systems, influencing diverse cellular processes bioregistry.io. These interactions can include binding to receptors, modulating protein activity, or affecting signaling cascades.

Impact on Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to cellular communication and signal transduction r-project.orgtandfonline.com. They involve the specific binding of a signaling molecule (ligand) to a receptor protein, which can trigger a cascade of intracellular events leading to a biological response r-project.orgtandfonline.comnih.gov. The specificity and affinity of these interactions are critical for proper cellular function tandfonline.com.

This compound is reported to stimulate insulin secretion nih.govsigmaaldrich.comlipidmaps.orgnih.govnih.gov. Insulin secretion is a complex process regulated by various signals, including glucose levels and hormonal and neural inputs, often mediated through receptor-ligand interactions on pancreatic beta cells sigmaaldrich.comctdbase.org. While this compound is noted for this activity, the specific receptor-ligand interactions directly involving this compound that lead to insulin secretion are not detailed in the provided search results. Flavonoids, as a class, have been reported to modulate regulatory molecules like PPARγ, which are involved in glucose and lipid metabolism and can influence insulin sensitivity and secretion nih.govsigmaaldrich.com. However, a direct link between this compound and specific receptor binding events beyond its observed effect on insulin secretion is not established in the retrieved literature. The broader impact of compounds on cellular systems can involve interactions with various receptors, influencing processes such as metabolism, neurotransmission, and signal transduction pathways r-project.org.

Potential Influence on Gene Expression and Protein Regulation

Research into the biological activities of this compound and related compounds, particularly within the context of traditional medicine and metabolic regulation, suggests a potential influence on gene expression and protein regulation pathways. This compound, along with Matteuorien (B1248024) and matteuorienates A, B, and C, isolated from plants such as Matteuccia orientalis, have been investigated for their effects, notably on insulin secretion. nih.govjddtonline.inforesearchgate.netresearchgate.netscribd.comjddtonline.inforesearchgate.netijpsr.comresearchgate.net

A key proposed mechanism by which botanical interventions containing this compound may exert their effects in conditions like diabetes mellitus involves targeting pancreatic β cells. This holistic approach aims to support these cells and maintain appropriate insulin levels. The mechanisms suggested include increasing the expression of the insulin gene, enhancing insulin secretion, and inhibiting insulin degradation. nih.govscribd.com This indicates a direct potential for this compound, as a component of these botanicals, to modulate gene transcription (specifically the insulin gene) and influence the regulation of protein levels through synthesis and degradation pathways.

While direct, detailed studies focusing solely on this compound's isolated effects on a broad spectrum of gene and protein targets are limited in the provided search results, research on other flavonoids (a class to which this compound belongs ctdbase.org) offers insights into plausible mechanisms. For instance, the flavonoid fisetin has been shown to decrease mRNA and protein expression levels of gluconeogenic genes, alongside increasing plasma insulin levels. jddtonline.infojddtonline.info Another flavonoid, eriodictyol, has been reported to up-regulate the mRNA expression of peroxisome proliferator-activated receptor gamma (PPARγ) and increase the protein levels of PPARγ2 in adipocytes. researchgate.netjddtonline.info Furthermore, studies on compounds from related plant species, such as Matteuccia struthiopteris, have demonstrated that certain flavanones can induce the protein expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which is linked to the regulation of nuclear factor E2-related factor 2 (Nrf2) and affects both protein and mRNA expression of these enzymes. researchgate.net

These findings on related compounds suggest that this compound could potentially influence cellular processes by modulating the expression of genes involved in metabolic pathways, stress response, and protein handling through various signaling cascades, including those involving transcription factors and protein degradation machinery. The reported association with increased insulin gene expression and regulated insulin protein levels highlights a specific area where this compound may exert its molecular influence. nih.govscribd.com

The following table summarizes the key findings related to the potential influence of this compound and related botanical approaches on gene expression and protein regulation:

Compound/SourceTarget Gene/ProteinObserved EffectReference
Botanical approaches (incl. This compound)Insulin geneIncreased expression nih.govscribd.com
Botanical approaches (incl. This compound)Insulin proteinIncreased secretion, inhibited degradation nih.govscribd.com
Fisetin (related flavonoid)Gluconeogenic genes (mRNA & protein)Decreased expression jddtonline.infojddtonline.info
Fisetin (related flavonoid)Insulin proteinIncreased plasma levels jddtonline.infojddtonline.info
Eriodictyol (related flavonoid)PPARγ (mRNA)Up-regulation researchgate.netjddtonline.info
Eriodictyol (related flavonoid)PPARγ2 (protein)Increased levels researchgate.netjddtonline.info
DMS (from M. struthiopteris)HO-1 (mRNA & protein)Induction/Increased expression researchgate.net
DMS (from M. struthiopteris)NQO1 (mRNA & protein)Induction/Increased expression researchgate.net
DMS (from M. struthiopteris)Nrf2 pathwayRegulation (translocation and activation) researchgate.net
This compound, matteuorienate A, B, CInsulin (mRNA & protein)Expression detected (in study context) researchgate.net

Further dedicated research is necessary to fully elucidate the specific molecular targets and pathways through which isolated this compound influences gene expression and protein regulation.

Synthetic Approaches and Derivatization Strategies for Matteuorienin Analogs

Total Synthesis Strategies for Matteuorienin Core Structure

Information specifically detailing total synthesis strategies for the this compound core structure was not found within the scope of the conducted literature search. Total synthesis of complex natural products, particularly glycosylated flavonoids like this compound, typically involves multi-step chemical sequences to construct the polycyclic aglycone and attach the glycosidic moiety with precise stereochemistry. While general approaches to flavonoid synthesis exist, specific methodologies applied to the unique structural features of this compound were not identified in the retrieved search results.

Semisynthesis from Precursor Compounds Isolated from Natural Sources

Specific examples of semisynthesis of this compound from precursor compounds isolated from natural sources were not found in the search results. This compound itself is a natural product isolated from Matteuccia orientalis reddit.com. Semisynthesis would typically involve chemically modifying a naturally occurring precursor molecule to yield the target compound or its analogs. While related compounds like matteuorienates are isolated alongside this compound and could potentially serve as starting materials for semisynthetic modifications, specific documented routes were not retrieved.

Design and Synthesis of Novel this compound Derivatives

The study of naturally occurring derivatives of this compound provides insights into potential modifications that can influence biological activity. Several related compounds, such as matteuorienates A, B, and C, have been isolated from Matteuccia orientalis and are considered analogs of this compound reddit.com. These compounds feature a characteristic 3-hydroxy-3-methylglutaryl (HMG) moiety attached to the flavonoid structure.

Modifications for Enhanced Biological Activity

Research on naturally occurring matteuorienates has provided some insights into structural features related to biological activity. A structure-activity relationship study on matteuorienate A, B, and C indicated that a carboxyl group played an important role in their aldose reductase inhibitory activity. This suggests that modifications involving the carboxylic acid functionality or the HMG moiety could be relevant strategies for designing derivatives with potentially enhanced biological activity. While acetylation of other bioactive flavonoids has been reported, in some cases this led to a loss of activity in the resulting semisynthetic derivatives. This highlights the need for careful design and evaluation of modifications.

Creation of Probes for Target Identification

Information regarding the design and synthesis of this compound derivatives specifically for use as probes for target identification was not found in the conducted literature search. The development of such probes typically involves conjugating the natural product or its analog to a reporter group (e.g., fluorescent tag, biotin) or a reactive handle to facilitate the identification of its biological targets through techniques like affinity purification or activity-based protein profiling.

Chemoenzymatic Synthesis of Glycosylated and Modified Analogs

Specific examples of chemoenzymatic synthesis applied to this compound or its glycosylated and modified analogs were not found in the search results. Chemoenzymatic approaches combine chemical reactions with enzymatic transformations, offering potential advantages in terms of selectivity and efficiency, particularly for the synthesis of complex molecules like glycosides. While chemoenzymatic synthesis has been explored for other natural products, including those involving polyketide synthases and glycosyltransferases, its application to the synthesis of this compound was not documented in the retrieved literature.

Theoretical and Computational Studies on Matteuorienin

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking and dynamics simulations are widely used to predict how a small molecule, such as Matteuorienin, might interact with a biological target, like an enzyme, at the atomic level mdpi.complos.org. These methods help in identifying potential binding sites and understanding the nature and strength of the interactions that stabilize the complex mdpi.com. Bioinformatics tools, including docking software, are utilized to explore the inhibitory mechanisms of natural compounds towards enzymes such as aldose reductase researchgate.net.

Molecular docking studies predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate the binding affinity mdpi.com. For compounds investigated as potential aldose reductase inhibitors, docking is employed to understand their interaction with the enzyme's active site mdpi.comnih.gov. While computational studies involving docking have been applied to natural aldose reductase inhibitors, including compounds from Matteuccia orientalis like this compound researchgate.netresearchgate.net, specific detailed binding affinity data for this compound derived from these computational predictions were not extensively detailed in the provided search results. Generally, lower docking energy values indicate stronger predicted binding affinities mdpi.com.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time mdpi.comnih.gov. These simulations can reveal conformational changes in both the ligand and the target protein that occur upon binding nih.gov. Assessing the stability of the interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, is a key aspect of MD simulations mdpi.comnih.gov. Residues within the binding site can play crucial roles in maintaining the stability of the ligand-binding complex nih.gov. While MD simulations are utilized in the study of aldose reductase inhibitors to confirm the stability of interactions mdpi.comnih.gov, specific detailed simulation results demonstrating the conformational changes upon this compound binding were not available in the provided snippets.

Prediction of Binding Affinities to Enzymes (e.g., Aldose Reductase)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop predictive models that correlate chemical structure with biological activity nih.gov. The goal is to identify the key structural features responsible for the observed activity, which can guide the design of new compounds with improved efficacy nih.gov.

C-methyl flavonoids isolated from Matteuccia orientalis, including this compound, Matteuorien (B1248024), and Matteuorienate, have been investigated via structure-activity relationship (SAR) studies concerning their aldose reductase inhibitory activity researchgate.net. SAR studies, which are closely related to QSAR, aim to establish relationships between structural modifications and changes in biological activity researchgate.net. While SAR was investigated for these compounds, detailed information on the development of specific predictive QSAR models for this compound's biological activity was not provided in the search results researchgate.net.

Through structure-activity relationship investigations of C-methyl flavonoids from Matteuccia orientalis, it was found that a carboxyl group played an important role in their aldose reductase inhibitory activity researchgate.net. This highlights how computational and theoretical studies, even in the form of SAR analysis, can identify specific functional groups or structural moieties critical for a compound's efficacy against a particular target researchgate.net.

Development of Predictive Models for Biological Activity

In Silico Screening for Potential Biological Activities

In silico screening is a computational technique used to rapidly evaluate large libraries of compounds against specific biological targets or to predict a wide range of potential biological activities for a single compound biorxiv.orgchemrxiv.orgmdpi.comjchemlett.comresearchgate.net. This method helps prioritize compounds for experimental testing, saving time and resources chemrxiv.orgmdpi.com. While in silico screening is a common approach in modern drug discovery and has been applied in various studies to identify potential therapeutic agents biorxiv.orgchemrxiv.orgmdpi.comjchemlett.comresearchgate.net, specific comprehensive in silico screening results detailing the potential biological activities of this compound against a broad spectrum of targets were not found in the provided search results.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, properties, and reactivity of molecules. taylor.edunih.gov These methods can provide insights into aspects like molecular geometry, energy levels (e.g., HOMO-LUMO gap), charge distribution, and potential reaction pathways. taylor.edunih.govrsc.org The HOMO-LUMO energy gap, for instance, is often used as an indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

However, the conducted searches did not yield specific research findings detailing quantum chemical calculations performed on this compound to determine its electronic properties or analyze its reactivity. Studies discussing quantum chemical methods in general or applied to other compounds were found, but none specifically focused on this compound. taylor.edunih.govrsc.orgnih.govglobus.org

Future Directions and Advanced Research Perspectives for Matteuorienin

Discovery of Additional Biological Activities and Mechanisms

While initial research suggests a potential link to insulin (B600854) secretion nih.govjddtonline.infoijpsr.comscribd.com, further studies are needed to comprehensively explore other potential biological activities of matteuorienin. This could involve in vitro and in vivo screening for a wide range of pharmacological effects, such as anti-inflammatory, antioxidant, antiviral, or anti-cancer activities, given that other flavonoids from related species have shown such properties mdpi.comresearchgate.net. Investigating the underlying molecular mechanisms for any observed activities would be crucial.

Integration with Systems Biology and Omics Technologies

Applying systems biology approaches and omics technologies can provide a holistic view of how biological systems respond to this compound. researchgate.netnih.gov

Proteomics and Metabolomics in Response to this compound

Proteomics, the study of the entire set of proteins, and metabolomics, the study of all metabolites, can help identify protein and metabolic changes induced by this compound treatment. researchgate.netnih.govnih.govbioconductor.org This can reveal affected pathways and biological processes, providing insights into its mechanism of action and potential therapeutic targets. nih.govnih.gov

Transcriptomics for Gene Expression Profiling

Transcriptomics involves studying the complete set of RNA transcripts. researchgate.netnih.govnih.gov Analyzing gene expression profiles in cells or tissues exposed to this compound can identify genes that are upregulated or downregulated, offering clues about the cellular responses and signaling pathways involved. nih.govbiorxiv.org

Development of Advanced Analytical Methods for Trace Analysis in Biological Matrices

Developing highly sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) techniques, would be essential for accurately quantifying this compound in complex biological matrices like plasma, tissue, or urine. mdpi.comnih.gov This is crucial for pharmacokinetic and pharmacodynamic studies, allowing researchers to understand how this compound is absorbed, distributed, metabolized, and excreted, and how its concentration correlates with biological effects.

Exploration of Structure-Function Relationships at an Atomic Level

Detailed studies on the structure-function relationship of this compound at an atomic level can provide valuable information for understanding its interaction with biological targets. Techniques like X-ray crystallography or advanced NMR spectroscopy could potentially be used to determine its precise 3D structure and how it binds to proteins or other biomolecules. This knowledge can guide the rational design of modified analogs with improved potency or selectivity.

Potential for Derivatization for Enhanced Research Tool Development

Chemical derivatization of this compound could be explored to create modified versions with enhanced properties for research purposes. nih.gov This might include improving its solubility, stability, or detectability for analytical studies, or attaching fluorescent or radioactive labels for tracking its distribution and target engagement in biological systems. Such derivatives could serve as valuable tools for further mechanistic investigations.

Compound Names and PubChem CIDs:

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Matteuorienin that addresses gaps in existing literature?

  • Methodological Answer : Begin with a systematic literature review to identify unresolved aspects of this compound’s synthesis, properties, or biological activity. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

  • Feasibility: Ensure access to necessary instrumentation (e.g., NMR, HPLC).
  • Novelty: Explore understudied functional groups or reactivity pathways.
    Use tools like PubMed or SciFinder to map existing studies and apply PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) for hypothesis-driven questions .

Q. What methodologies are recommended for the initial characterization of this compound?

  • Methodological Answer : Prioritize spectroscopic and chromatographic techniques:

  • Spectroscopy : Use NMR (¹H, ¹³C) and FT-IR to confirm molecular structure.
  • Chromatography : Employ HPLC or GC-MS to assess purity (>95% by area normalization).
    Document protocols rigorously to enable replication, including solvent systems, column specifications, and calibration standards .

Q. How should researchers design pilot experiments to test this compound’s stability under varying conditions?

  • Methodological Answer : Develop a factorial design to test variables like pH, temperature, and light exposure. For example:

  • Conditions : pH 2–12, 25–60°C, UV-Vis light vs. dark.
  • Metrics : Measure degradation via absorbance at λ_max or mass loss over time.
    Include negative controls and triplicate runs to establish baseline variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical models for this compound’s reactivity?

  • Methodological Answer : Conduct sensitivity analyses to identify variables influencing discrepancies (e.g., solvent polarity, catalyst loading). Cross-validate results using:

  • Computational Chemistry : DFT calculations to model transition states.
  • Isotopic Labeling : Trace mechanistic pathways (e.g., ¹⁸O in oxidation reactions).
    Re-examine raw data for outliers and ensure alignment between experimental conditions and theoretical assumptions (e.g., ideal gas vs. real solvent effects) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation, EC₅₀ calculations) for sigmoidal curves. Validate assumptions with:

  • Residual Analysis : Check for heteroscedasticity.
  • Bootstrapping : Estimate confidence intervals for small datasets.
    Collaborate with statisticians to select tests (ANOVA for multi-group comparisons; Tukey’s post hoc for pairwise differences) .

Q. How should researchers optimize synthetic yields of this compound while minimizing side products?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:

  • Variables : Catalyst concentration, reaction time, temperature.
  • Response Surface Methodology (RSM) : Model interactions between factors.
    Use LC-MS to monitor intermediate formation and adjust conditions in real-time .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Metadata Documentation : Record instrument calibration dates, batch numbers for reagents, and ambient lab conditions.
  • Open Data Practices : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare.
    Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in data management plans .

Q. How can researchers address low response rates in surveys assessing this compound’s academic applications?

  • Methodological Answer :

  • Pilot Testing : Refine questionnaires for clarity using Likert scales and open-ended prompts.
  • Incentivization : Offer summary reports of findings to participants.
    Analyze non-response bias by comparing demographics of respondents vs. non-respondents .

Tables for Methodological Reference

Technique Application Key Parameters Citation
NMR SpectroscopyStructural elucidationSolvent, probe temperature, relaxation delay
HPLCPurity assessmentColumn type, mobile phase gradient
Response Surface MethodologyYield optimizationFactor ranges, interaction terms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.